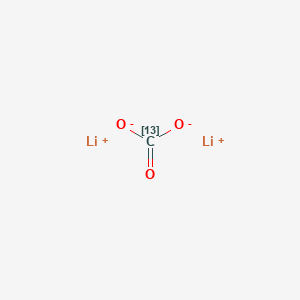
Lithium carbonate-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium carbonate-13C is a compound where the carbon atom is the carbon-13 isotope. This isotope is used as a tracer in various scientific studies due to its unique properties. Lithium carbonate itself is an inorganic compound, the lithium salt of carbonic acid, and is widely used in various applications, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium carbonate-13C can be synthesized by reacting lithium hydroxide with carbon dioxide containing the carbon-13 isotope. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the carbonate structure.
Industrial Production Methods
Industrial production of this compound involves the extraction of lithium from lithium-containing ores or brines, followed by purification and isotope enrichment processes. The enriched lithium is then reacted with carbon dioxide containing the carbon-13 isotope to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Lithium carbonate-13C undergoes various types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes into lithium oxide and carbon dioxide.
Electrochemical Reactions: In lithium-ion batteries, this compound can participate in electrochemical reactions, forming lithium oxide and releasing carbon dioxide.
Acid-Base Reactions: this compound reacts with acids to form lithium salts and carbon dioxide.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at high temperatures (around 1000 K) in an inert atmosphere such as argon.
Electrochemical Reactions: Involves the use of electrolytes such as lithium bis(trifluoromethanesulfonyl)imide in tetraglyme.
Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.
Major Products Formed
Thermal Decomposition: Lithium oxide and carbon dioxide.
Electrochemical Reactions: Lithium oxide and carbon dioxide.
Acid-Base Reactions: Lithium salts (e.g., lithium chloride) and carbon dioxide.
Scientific Research Applications
Lithium carbonate-13C is used in various scientific research applications, including:
Chemistry: As a tracer in nuclear magnetic resonance (NMR) spectroscopy to study chemical structures and reactions.
Biology: Used in metabolic studies to trace the incorporation of carbon into biological molecules.
Medicine: Investigated for its potential use in studying the pharmacokinetics of lithium-based drugs.
Industry: Used in the development of advanced materials and in the study of lithium-ion battery mechanisms.
Mechanism of Action
The mechanism of action of lithium carbonate-13C involves its participation in various chemical and electrochemical processes. In lithium-ion batteries, it acts as a source of lithium ions, which are essential for the battery’s operation. The carbon-13 isotope allows researchers to trace the pathways and interactions of lithium carbonate in these processes, providing valuable insights into the underlying mechanisms .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: The non-isotopic form of lithium carbonate.
Sodium carbonate-13C: A similar compound where the sodium salt of carbonic acid contains the carbon-13 isotope.
Lithium hydroxide: Another lithium compound used in various applications.
Uniqueness
Lithium carbonate-13C is unique due to the presence of the carbon-13 isotope, which makes it valuable as a tracer in scientific research. This isotopic labeling allows for detailed studies of chemical and biological processes that are not possible with the non-isotopic form of lithium carbonate .
Properties
Molecular Formula |
CLi2O3 |
|---|---|
Molecular Weight |
74.9 g/mol |
IUPAC Name |
dilithium;oxo(113C)methanediolate |
InChI |
InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; |
InChI Key |
XGZVUEUWXADBQD-GOCMCNPZSA-L |
Isomeric SMILES |
[Li+].[Li+].[13C](=O)([O-])[O-] |
Canonical SMILES |
[Li+].[Li+].C(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




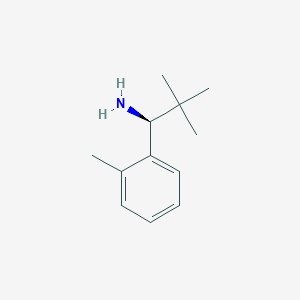
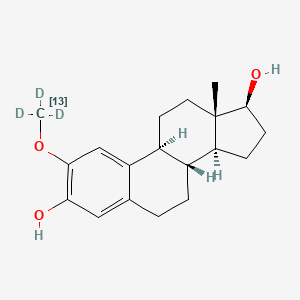
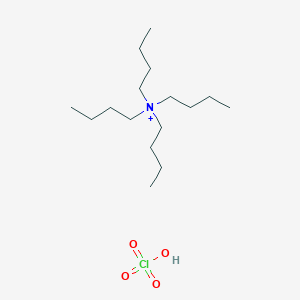


![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
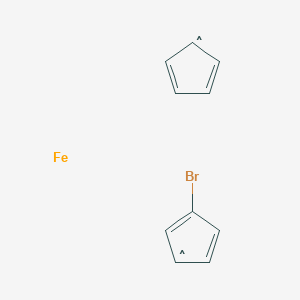
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)


![ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15088264.png)
![N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088272.png)
